molecular formula C12H15NO4 B13876387 Ethyl 4-(4-nitrophenyl)butanoate

Ethyl 4-(4-nitrophenyl)butanoate

Cat. No.: B13876387
M. Wt: 237.25 g/mol
InChI Key: GBQUMARXFYLSIJ-UHFFFAOYSA-N
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Description

Ethyl 4-(4-nitrophenyl)butanoate is an organic compound belonging to the ester family It is characterized by the presence of an ethyl group attached to a butanoate chain, which is further substituted with a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 4-(4-nitrophenyl)butanoate can be synthesized through the esterification of 4-(4-nitrophenyl)butanoic acid with ethanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to accelerate the esterification process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the nitro group, leading to the formation of nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.

    Substitution: Sodium hydroxide or other strong bases in an aqueous or alcoholic medium.

Major Products Formed:

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-(4-nitrophenyl)butanoate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential pharmacological properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of ethyl 4-(4-nitrophenyl)butanoate is primarily determined by its functional groups. The nitro group can participate in redox reactions, while the ester group can undergo hydrolysis. These reactions can lead to the formation of reactive intermediates that interact with molecular targets such as enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

    Ethyl 4-(4-aminophenyl)butanoate: Similar structure but with an amino group instead of a nitro group.

    Methyl 4-(4-nitrophenyl)butanoate: Similar structure but with a methyl ester instead of an ethyl ester.

    Ethyl 4-(4-nitrophenyl)pentanoate: Similar structure but with an additional carbon in the butanoate chain.

Uniqueness: this compound is unique due to the presence of both an ester and a nitro group, which confer distinct chemical reactivity and potential biological activity. Its structural features make it a versatile compound for various synthetic and research applications.

Properties

Molecular Formula

C12H15NO4

Molecular Weight

237.25 g/mol

IUPAC Name

ethyl 4-(4-nitrophenyl)butanoate

InChI

InChI=1S/C12H15NO4/c1-2-17-12(14)5-3-4-10-6-8-11(9-7-10)13(15)16/h6-9H,2-5H2,1H3

InChI Key

GBQUMARXFYLSIJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCC1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

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